

Application Note: Peptide 7172 (VST-7172) in Membrane Permeability & Bioavailability Studies[1]

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Compound of Interest

Compound Name:	Peptide 7172
CAS No.:	159440-07-0
Cat. No.:	B12793880

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Introduction & Scientific Context

Peptide 7172 (CAS 159440-07-0), also known in literature as VST-7172, represents a critical class of lipid-conjugated peptidomimetics designed to overcome the poor membrane permeability of hydrophilic peptide drugs.[1] Structurally, it consists of a bioactive peptide core (VST-7140, a renin/HIV protease inhibitor analog) covalently linked to a dipalmitoylphosphatidylethanolamine (DPPE) phospholipid tail.[1]

In membrane permeability studies, **Peptide 7172** serves as a benchmark molecule for evaluating the efficacy of "lipidization" strategies—a chemical modification approach where fatty acids or phospholipids are attached to peptides to enhance their lipophilicity and facilitate passive transport across the lipid bilayer.

Core Mechanism of Action

Unlike Cell-Penetrating Peptides (CPPs) that often rely on cationic charge interactions and endocytosis, **Peptide 7172** utilizes a hydrophobic anchoring mechanism.[1] The phospholipid

tail partitions into the outer leaflet of the cell membrane, effectively "anchoring" the peptide. Subsequent transmembrane movement is driven by the lipid's lateral diffusion and potential flip-flop events, or by modifying the local membrane curvature to facilitate entry.

Physicochemical Properties & Handling[2][3]

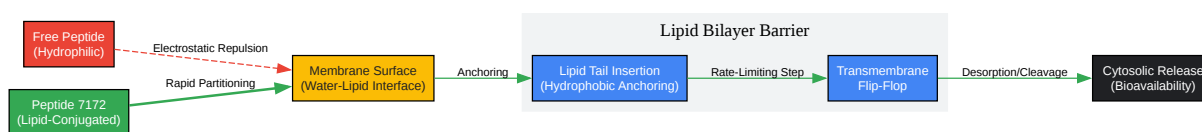
Property	Specification
Common Name	Peptide 7172 (VST-7172)
CAS Number	159440-07-0
Chemical Formula	
Molecular Weight	~1459.9 Da
Lipid Moiety	1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
Peptide Sequence	Modified Peptidomimetic (Val-Leu-Phe-Nal-Pip scaffold)
Solubility	Soluble in DMSO, Methanol/Chloroform (1:1); forms micelles in water > CMC
Storage	-20°C, desiccated, protected from light



*Critical Handling Note: Due to its amphiphilic nature, **Peptide 7172** tends to aggregate in aqueous buffers. All stock solutions should be prepared in DMSO or Methanol and diluted into the assay buffer immediately prior to use to prevent precipitation.*

Mechanistic Workflow: Lipid-Mediated Permeation[1]

The following diagram illustrates the kinetic pathway of **Peptide 7172** interacting with a lipid bilayer, contrasting it with a non-lipidated control.



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Caption: Kinetic pathway of **Peptide 7172** permeation via lipid anchoring and transmembrane flip-flop.

Experimental Protocols

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To quantify the passive permeability (

) of **Peptide 7172** compared to its non-lipidated parent.[1]

Materials:

- PAMPA Sandwich Plate (96-well, PVDF filter).[1]
- Membrane Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane.[1]
- Donor Buffer: PBS (pH 7.4) + 5% DMSO (to maintain solubility).[1]
- Acceptor Buffer: PBS (pH 7.4) + Scavenger (e.g., 1% BSA) to simulate "sink" conditions.[1]

Step-by-Step Methodology:

- Membrane Preparation: Carefully pipette 5 μ L of the DOPC/Dodecane solution onto the PVDF filter of the donor plate. Allow 5 minutes for the solvent to evaporate/stabilize.

- Donor Loading: Prepare a 10 μ M solution of **Peptide 7172** in Donor Buffer. Add 150 μ L to the donor wells (bottom plate).
- Acceptor Loading: Add 200 μ L of Acceptor Buffer to the acceptor wells (top plate).
- Assembly & Incubation: Place the acceptor plate on top of the donor plate (creating the "sandwich"). Seal the assembly to prevent evaporation.
 - Incubation: 4 hours at 25°C with gentle shaking (50 rpm).
- Quantification: Disassemble the plate. Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate or LC-MS vials.
- Analysis: Quantify peptide concentration using LC-MS/MS (MRM mode) or HPLC-UV (214 nm).
 - Calculation: Use the formula:

[1]

Protocol B: Liposome Leakage / Insertion Assay

Objective: To determine if **Peptide 7172** disrupts membrane integrity or simply inserts without causing leakage (pore formation vs. partitioning).[1]

Materials:

- Large Unilamellar Vesicles (LUVs) containing 50 mM Calcein (self-quenching concentration).
[1]
- Lipid Composition: POPC:Cholesterol (7:3 molar ratio).[1]
- Fluorescence Spectrophotometer (Ex: 490 nm, Em: 520 nm).
- Triton X-100 (10% solution) as positive control.[1]

Step-by-Step Methodology:

- Baseline Measurement: Dilute Calcein-loaded LUVs to a final lipid concentration of 100 μM in HEPES buffer. Record stable baseline fluorescence () for 60 seconds.
- Peptide Addition: Inject **Peptide 7172** stock (in DMSO) to reach final concentrations of 1, 5, and 10 μM .
 - Note: Keep DMSO < 1% v/v.
- Kinetics Monitoring: Monitor fluorescence increase for 10 minutes. An increase indicates dye release (membrane disruption).[1]
 - Expectation: **Peptide 7172** (lipid-conjugate) typically shows low leakage (<10%) compared to pore-forming peptides, confirming its mechanism is insertion rather than lysis.[1]
- Maximal Release: Add 10 μL Triton X-100 to lyse all vesicles. Record maximal fluorescence ().[1]
- Data Normalization:
[1]

Comparative Data Summary

The following table summarizes expected results when comparing **Peptide 7172** to standard controls in permeability assays.

Assay Type	Parameter	Non-Lipidated Peptide	Peptide 7172 (Lipidated)	Interpretation
PAMPA	(cm/s)	< 0.5 (Low)	5.0 - 15.0 (High)	Lipid tail drives partitioning into the artificial membrane.[1]
Caco-2	(A-to-B)	< 1.0	3.0 - 8.0	Enhanced cellular uptake; potential for active transport or transcytosis. [1]
Liposome Leakage	% Calcein Release	< 1%	< 5%	Non-lytic mechanism; maintains membrane integrity during transport.
LogD (pH 7.4)	Distribution Coeff.	-1.5 (Hydrophilic)	> 2.0 (Lipophilic)	Shift in lipophilicity correlates with increased permeability.[1]

References

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- **Peptide 7172** Chemical Data: PubChemLite. (2025).[2] **Peptide 7172** (Compound C80H127N6O16P).[1] University of Luxembourg.
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Sources

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- 2. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]
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